![molecular formula C11H12ClNO3 B2477743 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid CAS No. 197170-08-4](/img/structure/B2477743.png)
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid , also known as 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid , is a chemical compound with the molecular formula C<sub>11</sub>H<sub>10</sub>ClNO<sub>3</sub> .
- It is a white crystalline substance and belongs to the class of oxo acids and derivatives .
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions.
- Unfortunately, I don’t have access to specific synthetic methods for this compound. However, scientific literature likely contains relevant information.
Molecular Structure Analysis
- The molecular structure of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid consists of a pentanoic acid backbone with an amino group and a chlorophenyl group attached.
- The chlorophenyl group contributes to its aromatic character.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including acid-base reactions, esterification, and nucleophilic substitutions.
- Specific reactions would depend on the functional groups present and reaction conditions.
Physical And Chemical Properties Analysis
- Melting Point : High (200-300°C) due to ionic properties.
- Solubility : Soluble in water and ethanol, insoluble in non-polar solvents.
- Amphoteric Property : Can act as both an acid and a base due to its dipolar nature.
- Isomerism : Exists in D and L forms (except glycine).
Applications De Recherche Scientifique
Biosynthesis Precursor
5-Amino-4-oxopentanoic acid, a structural variant of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid, is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll, bacteriochlorophyll, and heme. These compounds play a crucial role in processes such as photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Chemical Synthesis
The compound has been synthesized for various applications. For instance, 5-Amino-4-oxopentanoic acid hydrochloride, related to 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid, was synthesized from levulinic acid in a process involving esterification and bromination (Yuan, 2006).
Reaction Studies
Research on reactions involving compounds structurally similar to 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid has been conducted. For example, the reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride was studied, yielding various products under different conditions (Kurihara, Mori, & Sakamoto, 1977).
Biochemical Research
In biochemical studies, 5-chloro-4-oxopentanoic acid, a related compound, was used to identify cysteine as the reactive group in pyruvate kinase, an enzyme crucial for glycolysis (Chalkley & Bloxham, 1976).
Electrosynthesis
Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a variant of the subject compound, was studied, demonstrating the potential of electrochemical methods in the synthesis of complex organic compounds (Konarev, Lukyanets, & Negrimovskii, 2007).
Crystal Structure Analysis
The synthesis and crystal structure analysis of related compounds, such as (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, have been carried out, providing insights into the structural properties of these complex molecules (Heng-shan, Dong-Dong, & Chi-Qiong, 2005).
Safety And Hazards
- The compound is not considered hazardous according to OSHA standards.
- No specific hazards identified.
- Toxicity : Not available.
- Fire Hazard : Keep away from heat and ignition sources.
Orientations Futures
- Research on this compound could explore its potential therapeutic applications, biological targets, and optimization of its properties.
Propriétés
IUPAC Name |
5-(3-chloroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGZUZWYWFERNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2477661.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2477665.png)
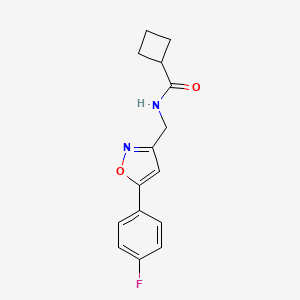
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2477667.png)
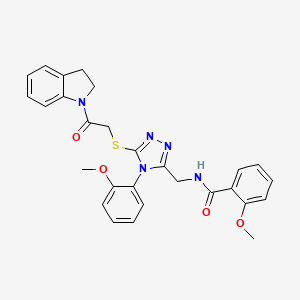
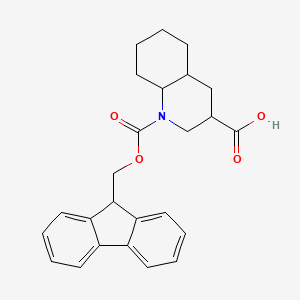
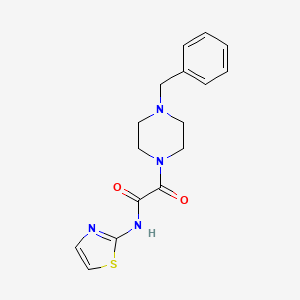
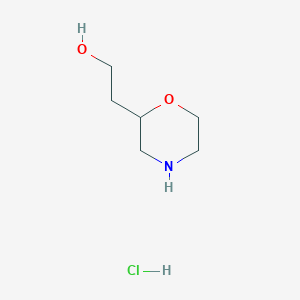
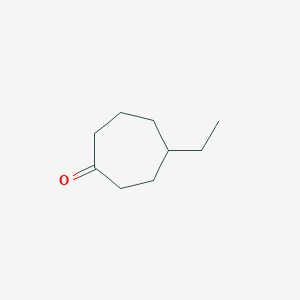
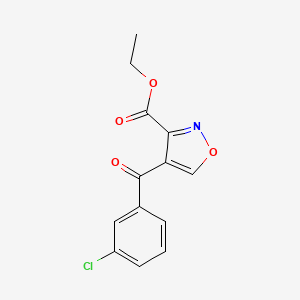
![N-(4-isopropylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2477679.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2477680.png)
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2477682.png)
![6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2477683.png)